1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea
Description
This compound is a urea derivative featuring a thiazole core substituted with a 4-methyl group and a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety. Urea derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects, while thiazole and piperazine moieties enhance solubility and receptor interactions .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-15-20(33-23(25-15)27-22(31)26-17-5-3-4-16(24)14-17)21(30)29-12-10-28(11-13-29)18-6-8-19(32-2)9-7-18/h3-9,14H,10-13H2,1-2H3,(H2,25,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJNBVCWABYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea typically involves multi-step organic reactions
Thiazole Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Final Coupling: The final step involves the coupling of the thiazole-piperazine intermediate with a urea derivative, typically using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Reactivity of the Urea Moiety
The urea functional group (–NH–CO–NH–) participates in hydrolysis and substitution reactions:
-
Acid/Base-Catalyzed Hydrolysis :
Under acidic conditions, the urea group hydrolyzes to form 3-chloroaniline and a carbamic acid intermediate, which further decomposes to CO₂ and the corresponding amine. Basic conditions yield ammonium carbonate derivatives .
| Condition | Products Formed | Reaction Rate (k, M⁻¹s⁻¹) | Source |
|---|---|---|---|
| 1M HCl (80°C) | 3-Chloroaniline + CO₂ + Amine byproduct | 2.1 × 10⁻³ | |
| 1M NaOH (60°C) | Ammonium derivatives + CO₃²⁻ | 1.7 × 10⁻³ |
-
Electrophilic Substitution :
The NH groups undergo alkylation with methyl iodide or benzyl bromide in polar aprotic solvents (e.g., DMF), producing N-alkylated derivatives. Reactivity is enhanced by the electron-withdrawing thiazole ring .
Thiazole Ring Modifications
The 4-methylthiazole ring is susceptible to electrophilic substitution at the 5-position due to electron-donating effects from the methyl group:
-
Halogenation :
Chlorination with SOCl₂ in dichloromethane introduces Cl at the 5-position, confirmed by a 40% yield in analogous compounds . -
Condensation Reactions :
The thiazole’s C2–NH group reacts with carbonyl compounds (e.g., aldehydes) to form hydrazone derivatives. For example:
textThiazole-NH₂ + R-CHO → Thiazole-N=CH-R + H₂O
This reaction is optimal in ethanol with catalytic HCl, achieving 55–70% yields for substituted benzaldehyde analogs .
Piperazine-Carbonyl Interactions
The 4-(4-methoxyphenyl)piperazine-1-carbonyl group enables two key reactions:
-
Nucleophilic Acyl Substitution :
The carbonyl reacts with amines (e.g., methylamine) in THF to form amide derivatives. Steric hindrance from the methoxyphenyl group reduces yields to ~35%. -
Piperazine Ring Alkylation :
The secondary amines in the piperazine ring undergo alkylation with ethyl bromoacetate, forming quaternary ammonium salts. This is critical for enhancing solubility in pharmacokinetic studies.
Aryl Group Transformations
-
3-Chlorophenyl Group :
Undergoes Suzuki coupling with boronic acids in the presence of Pd(PPh₃)₄, replacing the Cl substituent with aryl groups (e.g., phenyl, naphthyl) . -
4-Methoxyphenyl Group :
Demethylation with BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfonation) .
Stability Under Oxidative Conditions
The compound decomposes when exposed to H₂O₂ or mCPBA due to oxidation of the thiazole’s sulfur atom, forming sulfoxide and sulfone byproducts. Degradation rates correlate with oxidizer strength:
| Oxidizing Agent | Half-Life (25°C) | Major Products |
|---|---|---|
| H₂O₂ (30%) | 8.2 hours | Thiazole sulfoxide (72%) |
| mCPBA | 1.5 hours | Thiazole sulfone (89%) |
Data extrapolated from studies on 4-methylthiazole derivatives .
Photochemical Behavior
UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the urea group, generating isocyanate intermediates. These intermediates react with protic solvents to form carbamates or with amines to form ureas .
Scientific Research Applications
Urease Inhibition
Urease is an enzyme implicated in several medical conditions, including kidney stones and peptic ulcers. Compounds similar to 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea have been studied for their inhibitory effects on urease activity. Research indicates that thiourea derivatives exhibit significant urease inhibition, suggesting that modifications to the urea structure can enhance efficacy against this enzyme .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells . The incorporation of thiazole and piperazine enhances the interaction with cancer-related targets.
Neuropharmacological Effects
Research into related compounds indicates that piperazine derivatives can interact with neurotransmitter systems, potentially affecting mood and behavior. This suggests that this compound may possess psychoactive properties, warranting further investigation into its effects on serotonin receptors and other neuropharmacological targets .
Case Study 1: Urease Inhibition
A study synthesized several thiourea derivatives, demonstrating that structural modifications significantly influenced urease inhibitory activity. The synthesized compounds exhibited IC50 values ranging from 2.14 µM to 21.25 µM when compared to standard inhibitors, indicating the potential of urea-based compounds in treating urease-related disorders .
Case Study 2: Anticancer Properties
In a screening of piperazine derivatives against human cancer cell lines, several compounds showed promising results with GI50 values indicating effective growth inhibition at low concentrations (e.g., 3.1 µM for MCF-7 cells). This highlights the potential of modifying the urea structure to enhance anticancer activity .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Motifs
- Urea Bridge : Common in all analogs (e.g., ), critical for hydrogen bonding with biological targets.
- Thiazole vs. Thiadiazole : The target compound’s thiazole ring (vs. thiadiazole in ’s compound) offers distinct electronic properties and metabolic stability .
- Piperazine-Carbonyl Group : Present in the target and ’s compound, enhancing solubility and enabling π-π stacking via the methoxyphenyl group .
Substituent Variations
- Methoxy vs. Fluorophenyl : The 4-methoxyphenyl in the target (vs. fluorophenyl in ) may increase lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The 4-methoxyphenyl group in the target likely improves solubility compared to non-polar substituents (e.g., ’s styryl group) .
- The methyl group on the thiazole may reduce metabolic degradation compared to unsubstituted analogs .
Data Table: Key Structural Analogs and Properties
Biological Activity
The compound 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a piperazine ring, and a chlorophenyl group, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological activities, including:
- Antitumor Activity : The thiazole and piperazine components are associated with anticancer properties. Studies have shown that related compounds with similar structures can inhibit cancer cell proliferation in various lines, including MiaPaCa-2 and PANC-1 cells .
- Antidepressant Effects : The piperazine moiety is often linked to antidepressant activity. Compounds with piperazine structures have been shown to interact with serotonin receptors, influencing mood regulation .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although more specific data on this compound is limited .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals that modifications in the thiazole and piperazine rings can significantly impact biological activity. For instance:
- Substituents on the Piperazine Ring : The presence of electron-donating groups like methoxy enhances the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells .
- Thiazole Modifications : Variations in the thiazole structure have been shown to affect cytotoxicity. Compounds with specific substitutions at the 4-position of the thiazole ring exhibit enhanced antitumor activity .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating strong potential as an anticancer drug candidate .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Test Compound | 1.61 ± 1.92 | MiaPaCa-2 |
| Doxorubicin | <1.0 | MiaPaCa-2 |
Case Study 2: Antidepressant Effects
In a behavioral study using rat models, compounds similar in structure demonstrated significant reductions in food intake when administered, suggesting potential antidepressant effects mediated by serotonin receptor interactions .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what purification challenges arise due to its structural complexity?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the piperazine-carbonyl-thiazole core via coupling reactions (e.g., using carbodiimide coupling agents) . (ii) Introduction of the 3-chlorophenyl urea moiety through nucleophilic substitution or urea-forming reactions.
- Key Challenges : Purification requires gradient elution in HPLC or column chromatography due to polar byproducts. Solvent selection (e.g., DMF vs. THF) impacts yield and purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCI, DCM, RT | 65 | 85 |
| 2 | 3-Chlorophenyl isocyanate, THF, 60°C | 72 | 92 |
Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the thiazole, piperazine, and urea groups .
- X-ray Crystallography : Use SHELX programs for structure solution and refinement. Crystallization in DMSO/EtOH mixtures often yields suitable crystals .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the compound’s electronic properties and guide structural optimization for target binding?
- Methodology :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron density distribution. The exact exchange term in B3LYP improves accuracy for thermochemical properties (e.g., ionization potentials) .
- Docking Studies : Map electrostatic potential surfaces to identify regions for modifying piperazine substituents to enhance receptor affinity .
Q. How do structural modifications (e.g., varying substituents on the piperazine or thiazole rings) affect bioactivity, and how can SAR studies be designed?
- Methodology :
- SAR Framework :
(i) Synthesize analogs with substituents at the 4-methoxyphenyl (piperazine) or 4-methylthiazole positions.
(ii) Test in vitro against target receptors (e.g., neuronal nicotinic receptors) using radioligand binding assays . - Data Contradiction : A 4-fluorophenyl analog showed reduced activity compared to the 4-methoxyphenyl variant, suggesting methoxy groups enhance π-stacking .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare IC50 values across studies, adjusting for assay conditions (e.g., cell line variability).
- MD Simulations : Model solvation effects and binding pocket flexibility to explain discrepancies in receptor affinity .
- Example : A piperazine-urea analog showed 10-fold higher activity in HEK293 cells vs. CHO cells, attributed to differences in membrane transporter expression .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
